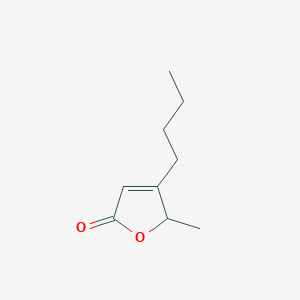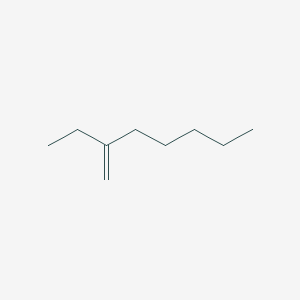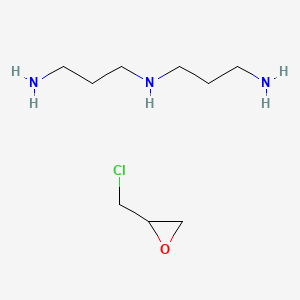
N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is a compound that combines the properties of a diamine and an epoxide. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane typically involves the reaction of propane-1,3-diamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Amination of Propane-1,3-diamine: Propane-1,3-diamine is reacted with an appropriate amine to introduce the aminopropyl group.
Reaction with Epichlorohydrin: The aminopropyl-substituted propane-1,3-diamine is then reacted with epichlorohydrin under controlled temperature and pH conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactive nature.
Wirkmechanismus
The mechanism of action of N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the epoxide functionality.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A compound with similar diamine structure but different functional groups.
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: A compound with a longer alkyl chain, used in different applications.
Uniqueness
N’-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane is unique due to the presence of both diamine and epoxide functionalities, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
51961-45-6 |
|---|---|
Molekularformel |
C9H22ClN3O |
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)propane-1,3-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C6H17N3.C3H5ClO/c7-3-1-5-9-6-2-4-8;4-1-3-2-5-3/h9H,1-8H2;3H,1-2H2 |
InChI-Schlüssel |
NWTMPLSLSVYCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CN)CNCCCN |
Verwandte CAS-Nummern |
51961-45-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


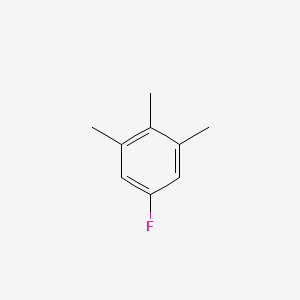
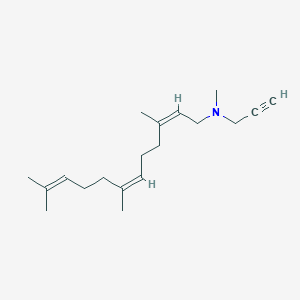
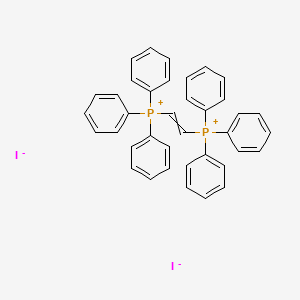
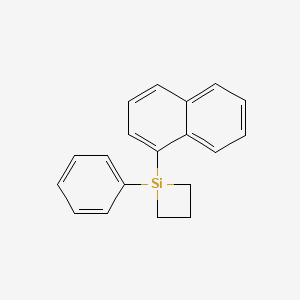
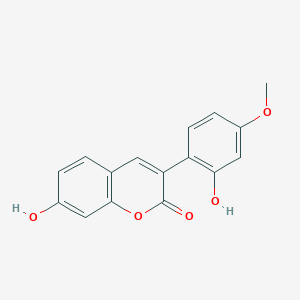
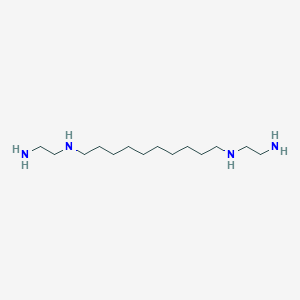
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
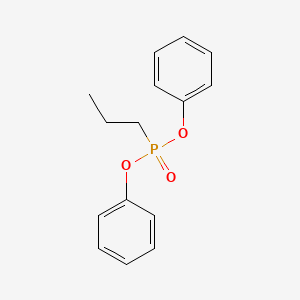

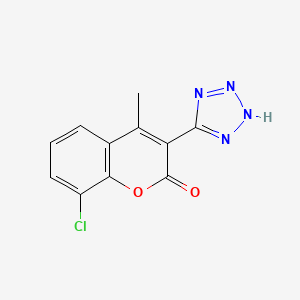
![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)
